REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][NH2:5].C(N(CC)CC)C.[CH3:14][S:15](Cl)(=[O:17])=[O:16]>ClCCl>[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][NH:5][S:15]([CH3:14])(=[O:17])=[O:16]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CN(CCN)C
|
Name
|
|
Quantity
|
0.87 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between dichloromethane and saturated sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a crude product
|
Type
|
CUSTOM
|
Details
|
This was purified by flash chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCNS(=O)(=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.46 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |